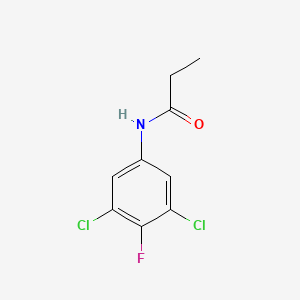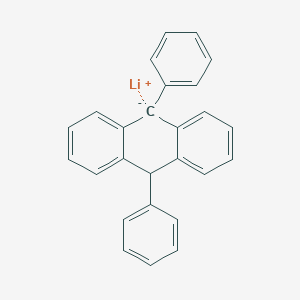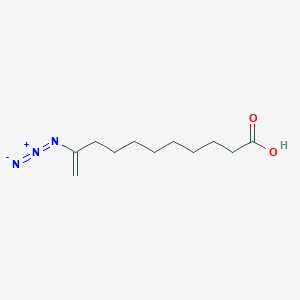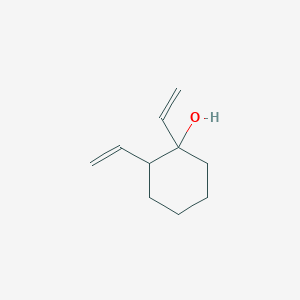![molecular formula C19H30O2 B14364480 1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione CAS No. 93172-77-1](/img/structure/B14364480.png)
1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione is a complex organic compound with a unique structure that includes multiple rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, hydrogenation, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction pathways and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: These compounds have similar structural features and may exhibit comparable biological activities.
1,2,4-Oxadiazoles: These compounds are known for their diverse applications in medicinal chemistry and may share some functional similarities with 1,4-Dipropyloctahydro-1H-1,4-ethanobenzoannulene-2,3-dione.
Uniqueness
1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93172-77-1 |
|---|---|
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1,9-dipropyltricyclo[7.2.2.02,8]tridecane-10,11-dione |
InChI |
InChI=1S/C19H30O2/c1-3-10-18-12-13-19(11-4-2,17(21)16(18)20)15-9-7-5-6-8-14(15)18/h14-15H,3-13H2,1-2H3 |
InChI-Schlüssel |
MIOIMRDJKZMYBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC12CCC(C3C1CCCCC3)(C(=O)C2=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)

![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)


![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)



![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
